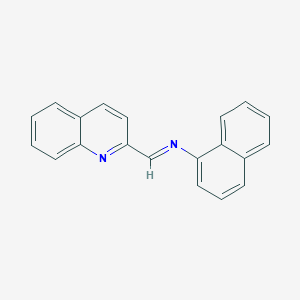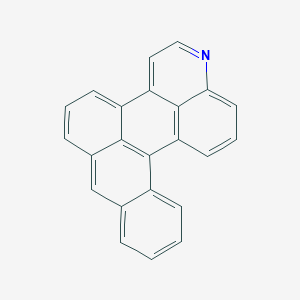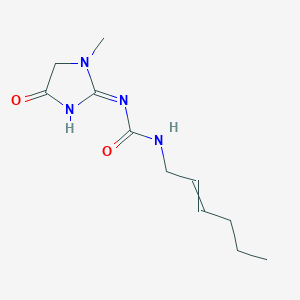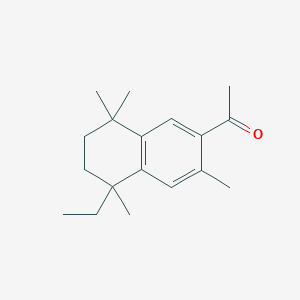![molecular formula C12H25ClN2S B14370306 1-Ethyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 89949-44-0](/img/structure/B14370306.png)
1-Ethyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is a compound that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances. This particular compound has a chloride anion and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of 1-ethylimidazole with a suitable alkylating agent, followed by the introduction of the hexylsulfanyl group. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
1-Ethyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolium ring can be reduced under specific conditions to form dihydroimidazolium derivatives.
Substitution: The chloride anion can be substituted with other anions, such as bromide or iodide, through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Anion exchange can be facilitated by using salts of the desired anion, such as sodium bromide or potassium iodide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroimidazolium derivatives.
Substitution: Corresponding imidazolium salts with different anions.
科学研究应用
1-Ethyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in various organic reactions, including polymerization and coupling reactions.
Biology: Employed in the extraction and stabilization of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials, such as ionic liquid-based electrolytes for batteries and supercapacitors.
作用机制
The mechanism of action of 1-Ethyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride involves its ability to interact with various molecular targets through ionic and non-covalent interactions. The imidazolium cation can form hydrogen bonds and π-π interactions with aromatic compounds, while the hexylsulfanyl group can engage in hydrophobic interactions. These interactions enable the compound to dissolve a wide range of substances and facilitate various chemical reactions.
相似化合物的比较
Similar Compounds
1-Ethyl-3-methylimidazolium chloride: Similar structure but lacks the hexylsulfanyl group.
1-Butyl-3-methylimidazolium chloride: Contains a butyl group instead of the hexylsulfanyl group.
1-Ethyl-3-[(octylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride: Similar structure but with an octylsulfanyl group.
Uniqueness
1-Ethyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to the presence of the hexylsulfanyl group, which imparts specific hydrophobic and electronic properties. This makes it particularly useful in applications where both ionic and hydrophobic interactions are required.
属性
CAS 编号 |
89949-44-0 |
|---|---|
分子式 |
C12H25ClN2S |
分子量 |
264.86 g/mol |
IUPAC 名称 |
1-ethyl-3-(hexylsulfanylmethyl)-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C12H24N2S.ClH/c1-3-5-6-7-10-15-12-14-9-8-13(4-2)11-14;/h8-9H,3-7,10-12H2,1-2H3;1H |
InChI 键 |
RXMOOGZNXCISKD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCSCN1C[NH+](C=C1)CC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


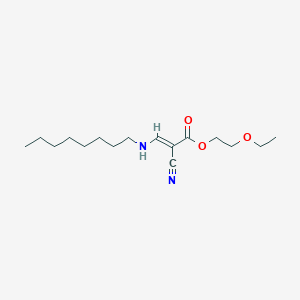


![1-Methyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14370235.png)
![9-{[tert-Butyl(diphenyl)silyl]oxy}-6-ethylnona-2,4-dien-1-ol](/img/structure/B14370240.png)
![N,N-Dimethyl-N'-{4-[(trifluoromethyl)sulfanyl]phenyl}sulfuric diamide](/img/structure/B14370245.png)

